molecular formula C21H16O3 B386387 4-Benzoylphenyl 3-methylbenzoate

4-Benzoylphenyl 3-methylbenzoate

Cat. No.: B386387
M. Wt: 316.3g/mol
InChI Key: ISQWFOHRMZOIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoylphenyl 3-methylbenzoate is an aromatic ester compound characterized by a benzoylphenyl group (C₆H₅-C(O)-C₆H₄-) attached via an ester linkage to a 3-methylbenzoate moiety. Its structure combines electron-withdrawing (benzoyl) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C21H16O3

Molecular Weight

316.3g/mol

IUPAC Name

(4-benzoylphenyl) 3-methylbenzoate

InChI

InChI=1S/C21H16O3/c1-15-6-5-9-18(14-15)21(23)24-19-12-10-17(11-13-19)20(22)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

ISQWFOHRMZOIGC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • Methyl 3-methylbenzoate (M3MB) : A simpler analog lacking the benzoylphenyl group. Studies show that methyl substituents in the 3-position (electron-donating) enhance stability in electrophilic aromatic substitution compared to 2-position isomers (e.g., methyl 2-methylbenzoate, M2MB). This suggests that 4-Benzoylphenyl 3-methylbenzoate may exhibit greater thermal stability than its ortho-substituted counterparts .
  • 4-Acetylphenyl 3-methylbenzoate: Replacing the benzoyl group with an acetyl group reduces steric hindrance and alters electronic effects. Crystallographic data (monoclinic system, P21/c space group, a = 8.7167 Å, b = 9.8521 Å, c = 15.4938 Å) indicate tighter molecular packing due to hydrogen bonding, leading to higher melting points (82–88°C) compared to non-acetylated esters .

Functional Group Variations

  • N-(4-Benzoylphenyl)maleimide Derivatives : These compounds, such as 26n (2-pyridyl-substituted), demonstrate enhanced biochemical potency due to the benzoylphenyl group’s ability to participate in π-π interactions. However, replacing the ester linkage in this compound with a maleimide ring (as in Series 7 compounds) increases reactivity toward nucleophiles, affecting metabolic stability .

Physicochemical Properties

Electronic Effects

  • Electron-Donating vs. Withdrawing Groups : The 3-methyl group in this compound donates electrons via inductive effects, stabilizing the ester carbonyl group. In contrast, compounds like methyl 2-nitrobenzoate (M2NB) with nitro groups (electron-withdrawing) exhibit lower stability in hydrolysis reactions .
  • Crystal Packing: The benzoylphenyl group in this compound likely induces intermolecular π-stacking, similar to 4-acetylphenyl 3-methylbenzoate, which forms hydrogen bonds (O–H⋯O) between acetyl and ester groups. This may result in higher melting points than non-aromatic esters .

Solubility and Reactivity

  • Lipophilicity : The benzoylphenyl group increases hydrophobicity compared to simpler esters like phenyl benzoate (logP ~2.5). This property may enhance membrane permeability in drug delivery applications .
  • Hydrolysis Susceptibility: Esters with electron-donating groups (e.g., 3-methyl) are generally less prone to hydrolysis than those with electron-withdrawing substituents (e.g., 4-cyano in 4-Cyanophenyl 4-hexylbenzoate), which destabilize the carbonyl group .

Lipid-Lowering Potential

  • N-(4-Benzoylphenyl)pyrrole-2-carboxamide Derivatives: Compounds 3 and 5 () reduce hypercholesterolemia and elevate HDL levels in rodent models.
  • Comparison with Gemfibrozil : Unlike gemfibrozil (a carboxylic acid derivative), ester-based compounds like this compound may exhibit slower metabolism, prolonging therapeutic effects. However, gemfibrozil’s efficacy in raising HDL (6% increase) and reducing coronary events (22% risk reduction) sets a high benchmark for newer esters .

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